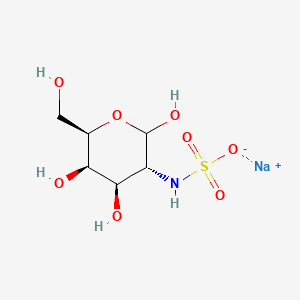

Sodium 2-deoxy-2-(sulfonatoamino)-D-galactopyranose

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

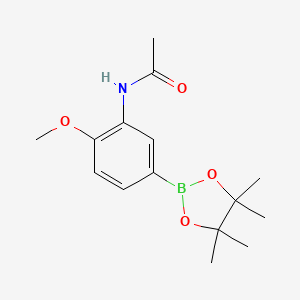

Sodium 2-deoxy-2-(sulfonatoamino)-D-galactopyranose, also known as Sodium 2-deoxy-2-(sulfonatoamino)-D-glucose, is a biochemical carbohydrate monosaccharide . It has a molecular formula of C6H12NNaO8S and a molecular weight of 281.216 .

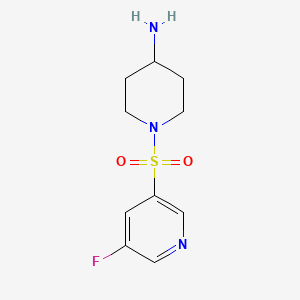

Molecular Structure Analysis

The molecular structure of Sodium 2-deoxy-2-(sulfonatoamino)-D-galactopyranose consists of a six-membered ring with five carbon atoms and one oxygen atom . The molecule also contains a sodium atom, a sulfonatoamino group, and several hydroxyl groups .

Physical And Chemical Properties Analysis

Sodium 2-deoxy-2-(sulfonatoamino)-D-galactopyranose has a molecular weight of 281.216 . The exact mass is 281.018127 . The molecule’s density, boiling point, melting point, and flash point are not available .

Wissenschaftliche Forschungsanwendungen

Antioxidant Activity Assessment The critical role of sulfonate-containing compounds in determining antioxidant activity has been discussed, highlighting their use in various assays such as ORAC and HORAC. These methods, vital for evaluating the antioxidant capacity of samples, suggest the utility of sulfonated derivatives in biochemical and pharmaceutical research (Munteanu & Apetrei, 2021).

Advancements in Energy Storage Research into room temperature sodium-sulfur batteries, where sulfonate derivatives could play a role in electrolyte or electrode material formulation, indicates significant potential for these compounds in developing low-cost, high-efficiency energy storage solutions. The focus on enhancing performance through material innovation underscores the importance of sulfonated compounds in emerging battery technologies (Kumar et al., 2018).

Sodium Metal Anode Improvement The development of sodium-metal batteries, benefiting from sulfonate additives or coatings, shows promise for high-efficiency energy storage systems. The challenges of dendrite growth and electrolyte instability are areas where sulfonated compounds could offer solutions, enhancing the safety and performance of sodium-based batteries (Lee et al., 2019).

High Temperature Sodium Batteries Sulfonate derivatives could contribute to the development of high temperature sodium batteries, particularly in solid electrolytes. The exploration of ceramic and glass-ceramic electrolytes, where sulfonated compounds may enhance ion transport and stability, suggests a critical role for these materials in advancing sodium battery technologies (Hueso et al., 2013).

Biodegradation of Surfactants The biodegradation of sodium dodecyl sulfate, a sulfonate surfactant, through microbial action, highlights the environmental applications of sulfonated compounds. Understanding the degradation pathways and mechanisms can aid in developing bioremediation strategies for sulfonate-containing pollutants (Muhamad et al., 2017).

Wirkmechanismus

Target of Action

Sodium 2-deoxy-2-(sulfonatoamino)-D-galactopyranose, also known as sodium;N-[(3R,4R,5R,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]sulfamate, is an endogenous metabolite

Mode of Action

As an endogenous metabolite, it likely interacts with its targets to modulate their function, thereby influencing the associated biochemical pathways .

Biochemical Pathways

As an endogenous metabolite, it is likely involved in various metabolic processes within the body .

Pharmacokinetics

As an endogenous metabolite, it is expected to be well-absorbed and distributed within the body, metabolized by enzymatic processes, and excreted via renal or hepatic pathways .

Result of Action

As an endogenous metabolite, it likely contributes to the normal functioning of cells and tissues .

Eigenschaften

IUPAC Name |

sodium;N-[(3R,4R,5R,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]sulfamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO8S.Na/c8-1-2-4(9)5(10)3(6(11)15-2)7-16(12,13)14;/h2-11H,1H2,(H,12,13,14);/q;+1/p-1/t2-,3-,4+,5-,6?;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFTBTPAPJHFBJM-BMZZJELJSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)NS(=O)(=O)[O-])O)O)O.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H](C(O1)O)NS(=O)(=O)[O-])O)O)O.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12NNaO8S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00746633 |

Source

|

| Record name | Sodium 2-deoxy-2-(sulfonatoamino)-D-galactopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00746633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

157297-00-2 |

Source

|

| Record name | Sodium 2-deoxy-2-(sulfonatoamino)-D-galactopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00746633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N~1~-[(6S,10S)-6-Ethyl-2-{[(4-fluorophenyl)methyl]carbamoyl}-3-hydroxy-4-oxo-6,7,9,10-tetrahydro-4H-pyrimido[1,2-d][1,4]oxazepin-10-yl]-N~1~,N~2~,N~2~-trimethylethanediamide](/img/structure/B582591.png)